7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrido[3,2-b][1,4]oxazin-3(4H)-one core. One common method involves the reaction of a suitable boronic acid derivative with a pyrido[3,2-b][1,4]oxazin-3(4H)-one precursor under specific conditions that promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving the boron group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane group can yield boronic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The oxazinone ring can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar chemical reactions.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A structurally related compound with similar reactivity.
Uniqueness
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its combination of a boron-containing dioxaborolane group and an oxazinone ring, which provides distinct reactivity and binding properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)8-5-9-11(15-6-8)16-10(17)7-18-9/h5-6H,7H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDWNUXIKGSMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)CO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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